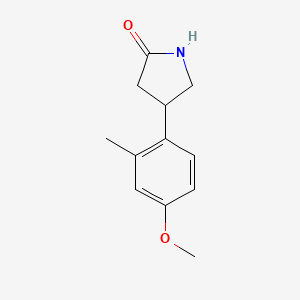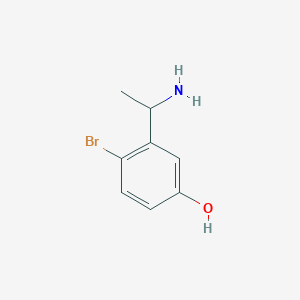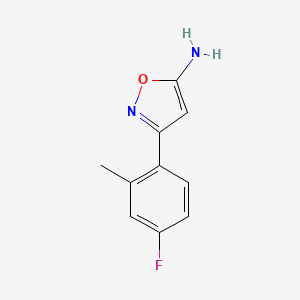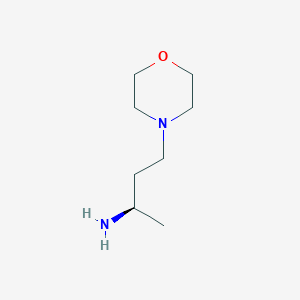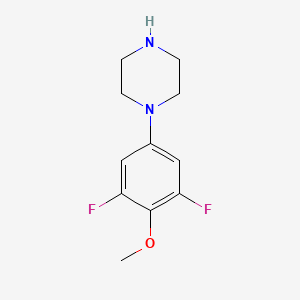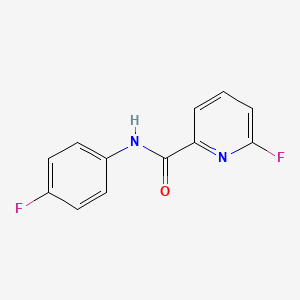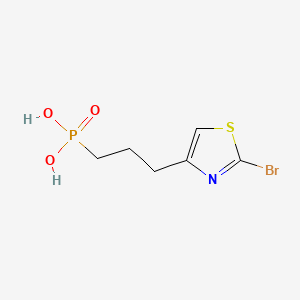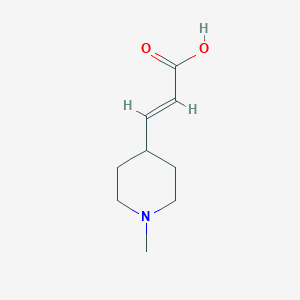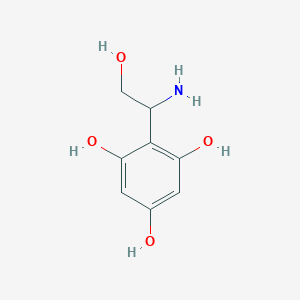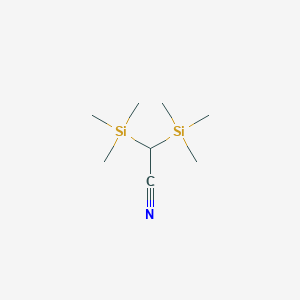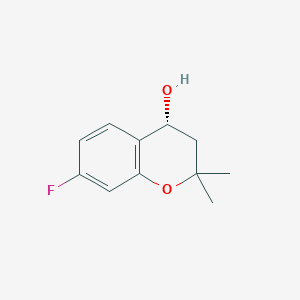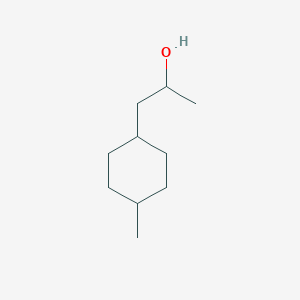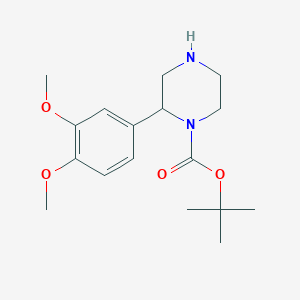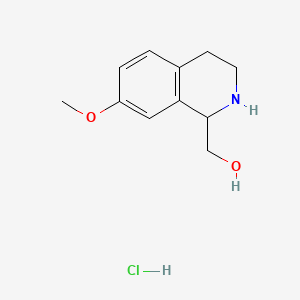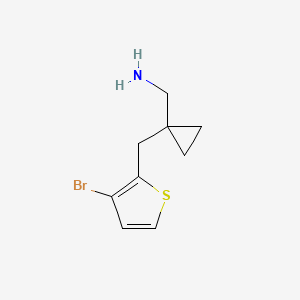
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12BrNS. This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 3-bromothiophene ring. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. In this process, 3-bromothiophene-2-carbaldehyde is condensed with cyclopropylamine in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, the use of environmentally benign solvents and reagents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins .
Comparison with Similar Compounds
Similar Compounds
- (1-((3-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((3-Fluorothiophen-2-yl)methyl)cyclopropyl)methanamine
- (1-((3-Iodothiophen-2-yl)methyl)cyclopropyl)methanamine
Uniqueness
(1-((3-Bromothiophen-2-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity .
Properties
Molecular Formula |
C9H12BrNS |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
[1-[(3-bromothiophen-2-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H12BrNS/c10-7-1-4-12-8(7)5-9(6-11)2-3-9/h1,4H,2-3,5-6,11H2 |
InChI Key |
WUBXTNIDKXGPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


